Cas no 16000-13-8 (2,6-dimethyl-3,4-dihydro-2H-pyran-4-one)
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one Chemical and Physical Properties
Names and Identifiers
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- 4H-Pyran-4-one, 2,3-dihydro-2,6-dimethyl-
- 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one
- 2,6-dimethyl-2,3-dihydropyran-4-one
- 16000-13-8
- EN300-1704637
-
- Inchi: 1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3,6H,4H2,1-2H3
- InChI Key: FYKXIEUYDYWTTO-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(CC1C)=O
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 26.3Ų
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1704637-0.05g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 0.05g |
$174.0 | 2023-09-20 | |
| Enamine | EN300-1704637-0.1g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 0.1g |
$257.0 | 2023-09-20 | |
| Enamine | EN300-1704637-0.25g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 0.25g |
$367.0 | 2023-09-20 | |
| Enamine | EN300-1704637-0.5g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 0.5g |
$579.0 | 2023-09-20 | |
| Enamine | EN300-1704637-1.0g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 1g |
$743.0 | 2023-05-26 | |
| Enamine | EN300-1704637-2.5g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 2.5g |
$1454.0 | 2023-09-20 | |
| Enamine | EN300-1704637-5.0g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 5g |
$2152.0 | 2023-05-26 | |
| Enamine | EN300-1704637-10.0g |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one |
16000-13-8 | 95% | 10g |
$3191.0 | 2023-05-26 | |
| 1PlusChem | 1P01DW7M-50mg |
2,6-DIMETHYL-3,4-DIHYDRO-2H-PYRAN-4-ONE |
16000-13-8 | 95% | 50mg |
$269.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW7M-100mg |
2,6-DIMETHYL-3,4-DIHYDRO-2H-PYRAN-4-ONE |
16000-13-8 | 95% | 100mg |
$369.00 | 2024-06-20 |
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one
Introduction to 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one (CAS No. 16000-13-8)
2,6-dimethyl-3,4-dihydro-2H-pyran-4-one, identified by its Chemical Abstracts Service number (CAS No. 16000-13-8), is a heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the pyranone class, characterized by a six-membered ring containing both oxygen and carbon atoms. The presence of two methyl groups at the 2- and 6-positions enhances its structural stability and reactivity, making it a valuable intermediate in synthetic chemistry.
The structure of 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one features a lactone ring, which is a cyclic ester formed by the condensation of a carboxylic acid and an alcohol within the same molecule. This feature contributes to its versatility in chemical transformations, enabling applications in the synthesis of more complex molecules. The compound’s stability under various reaction conditions makes it particularly useful in multi-step synthetic pathways.
In recent years, 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one has been explored for its potential applications in pharmaceutical development. Its unique structural framework allows for modifications that can lead to bioactive compounds with therapeutic properties. Researchers have been particularly interested in its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically relevant molecules. The ability to functionalize the pyranone core provides chemists with a scaffold for designing novel compounds with improved efficacy and reduced side effects.
One of the most compelling aspects of 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one is its utility in green chemistry initiatives. The compound can be synthesized through catalytic processes that minimize waste and energy consumption, aligning with global efforts to promote sustainable chemical manufacturing. Recent studies have demonstrated its use in solvent-free reactions and under mild conditions, which not only enhances yield but also reduces environmental impact.
The pharmacological potential of 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one has been further investigated in preclinical studies. Researchers have observed that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest that further development could lead to new treatments for conditions such as arthritis and other inflammatory disorders. Additionally, the compound’s ability to interact with biological targets makes it a promising candidate for drug discovery programs focused on modulating cellular processes.
From a synthetic chemistry perspective, 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one serves as an excellent building block for constructing more complex heterocyclic systems. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse molecular architectures. This flexibility is particularly valuable in medicinal chemistry, where structural diversity is often correlated with improved pharmacological activity.
The analytical characterization of 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one has been thoroughly documented using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound’s molecular structure and purity, ensuring that researchers can confidently incorporate it into their synthetic schemes. High-resolution NMR data has confirmed the presence of characteristic peaks corresponding to the lactone ring and methyl substituents, validating its identity.
In conclusion, 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one (CAS No. 16000-13-8) represents a significant compound in both academic research and industrial applications. Its structural features and reactivity make it indispensable in synthetic organic chemistry, while its pharmacological potential positions it as a key player in drug discovery efforts. As research continues to uncover new applications for this versatile molecule, 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one is poised to remain at the forefront of chemical innovation.
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